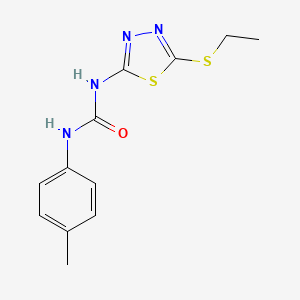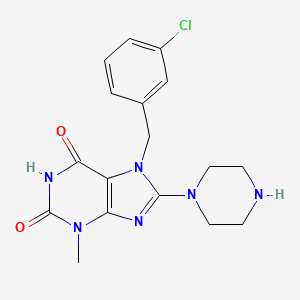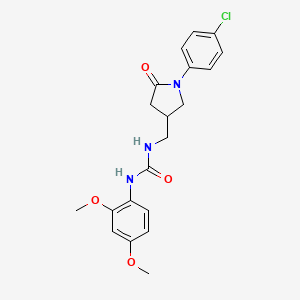
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry, particularly in the development of anticancer agents. Diaryl ureas have been the subject of extensive research due to their potential inhibitory activity against various cancer cell lines. The compound is structurally related to other diaryl ureas that have been synthesized and evaluated for their antiproliferative activity, such as the compounds described in the provided papers .
Synthesis Analysis
The synthesis of related diaryl urea compounds typically involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for small molecule anticancer drugs, was achieved through nucleophilic reactions with a high total yield of up to 92% . Although the exact synthesis route for 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea is not detailed in the provided papers, it is likely that a similar approach involving nucleophilic reactions and optimization of conditions would be employed to achieve the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of an aryl group attached to a urea moiety. The specific compound would have a 4-chlorophenyl group and a 2,4-dimethoxyphenyl group attached to the urea, with a 5-oxopyrrolidinyl group as a substituent. The presence of these functional groups is expected to influence the compound's interaction with biological targets, such as enzymes or receptors involved in cancer cell proliferation .
Chemical Reactions Analysis
Diaryl ureas can undergo various chemical reactions, depending on the functional groups present in the molecule. The chloroethyl and nitroso derivatives of 1-aryl-3-(2-chloroethyl) ureas, for example, have been synthesized and evaluated for their cytotoxicity, indicating that these compounds can be further modified to enhance their biological activity . The compound may also be amenable to similar modifications, which could potentially improve its anticancer properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, stability, and reactivity, are crucial for their biological activity and pharmacokinetic profile. The introduction of different substituents, such as chloro, methoxy, and nitro groups, can significantly alter these properties. For example, the compound 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea demonstrated potent inhibitory activity, which could be attributed to its specific structural features . The physical and chemical properties of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea would need to be experimentally determined to fully understand its potential as an anticancer agent.
属性
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c1-27-16-7-8-17(18(10-16)28-2)23-20(26)22-11-13-9-19(25)24(12-13)15-5-3-14(21)4-6-15/h3-8,10,13H,9,11-12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUOHLAOLCOPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-[[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B3004539.png)
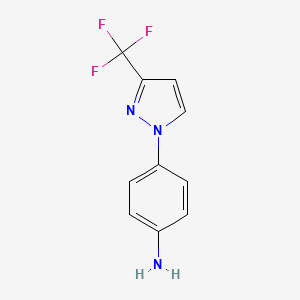
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3004544.png)
![4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol](/img/structure/B3004545.png)
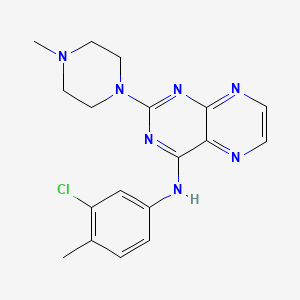
![2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3004548.png)
![N-(4-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3004549.png)
![ethyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B3004550.png)

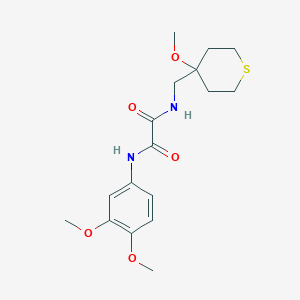
![N-Methyl-N-[(1R,2S)-2-phenylcyclopropyl]oxirane-2-carboxamide](/img/structure/B3004557.png)
